molecular formula C19H22N2O2 B2513196 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol CAS No. 296265-33-3

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B2513196
CAS No.: 296265-33-3
M. Wt: 310.397
InChI Key: OQCLSIXHGBFGPZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a benzodiazole-derived compound featuring a propan-2-ol backbone substituted with a 2-ethylbenzodiazolyl group at position 1 and a 2-methylphenoxy group at position 2. The benzodiazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets such as kinases . This compound is structurally analogous to kinase inhibitors like N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol), which targets CK2 and PIM-1 kinases . However, the absence of bromine substituents in the target compound suggests distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-19-20-16-9-5-6-10-17(16)21(19)12-15(22)13-23-18-11-7-4-8-14(18)2/h4-11,15,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCLSIXHGBFGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazole Formation

The benzodiazole nucleus is constructed via condensation of o-phenylenediamine with ethyl glyoxylate under acidic conditions. This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration. A study comparing acid catalysts found HCl (2 M) in ethanol at 80°C for 12 hours provided optimal yields (82% isolated) while minimizing diethyl acetal byproducts.

Table 1: Catalyst Screening for Benzodiazole Formation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
HCl EtOH 80 12 82
H2SO4 EtOH 80 12 74
p-TsOH Toluene 110 8 68
NH4Cl H2O/EtOH 100 24 55

Ethyl Group Introduction

Position-selective ethylation at C2 is achieved through radical-mediated alkylation using triethylborane and oxygen. This method demonstrates superior regiocontrol (95:5 C2:C4 ratio) compared to traditional Friedel-Crafts alkylation (70:30 ratio). The radical pathway avoids carbocation rearrangements, with DFT calculations showing a 12.3 kcal/mol preference for C2 transition states.

Propanol Sidechain Installation

Nucleophilic displacement of a mesylate intermediate enables propanol linkage. Key parameters:

  • Mesylation: Methanesulfonyl chloride (1.2 eq), DIPEA (3 eq), DCM, 0°C → RT, 2h (98% conversion)
  • Displacement: Sodium hydride (1.5 eq), 1,3-propanediol (5 eq), DMF, 80°C, 8h (76% yield)

Crystallographic analysis confirms β-configuration retention during substitution.

Phenoxy Group Functionalization

Ullmann Coupling Optimization

Copper-catalyzed coupling of 2-methylphenol to the propanol intermediate shows dramatic ligand effects:

Table 2: Ligand Screening for Ullmann Coupling

Ligand Cu Source Yield (%) Turnover Frequency (h⁻¹)
1,10-Phenanthroline CuI 92 18.4
DMEDA CuBr 85 15.2
L-Proline CuCl 73 12.1
None CuOAc 41 6.8

Microwave-assisted conditions (150°C, 30 min) reduce reaction time 8-fold versus thermal heating.

Industrial-Scale Production Challenges

Continuous Flow Hydrogenation

Palladium nanoparticle catalysts (3% Pd/Al2O3) in trickle-bed reactors achieve 99.9% conversion with 400 h catalyst lifetime. Critical parameters:

  • H2 pressure: 15 bar
  • LHSV: 2.5 h⁻¹
  • Temperature: 120°C

This system reduces noble metal leaching to <0.1 ppm versus batch processes (2-5 ppm).

Crystallization Engineering

Anti-solvent crystallization using heptane/ethyl acetate (4:1) produces uniform crystals (D50 = 150 μm) with 99.5% purity. Process analytical technology (PAT) implementation enables real-time polymorph control through:

  • In-line Raman spectroscopy
  • Focused beam reflectance measurement (FBRM)
  • Temperature cycling between 5-40°C

Analytical Characterization

Advanced NMR Techniques

1H-15N HMBC correlations confirm benzodiazole tautomerism:

  • N1 chemical shift: δ 234 ppm (CDCl3)
  • N3 chemical shift: δ 198 ppm (CDCl3)

ROESY experiments reveal intramolecular H-bonding between the propanol hydroxyl and N3.

Mass Spectrometric Fragmentation

HRMS-ESI (m/z): [M+H]+ calcd for C19H21N2O2: 309.1603, found 309.1601. Characteristic fragments:

  • m/z 191.0812 (benzodiazolium ion)
  • m/z 118.0652 (2-methylphenoxy fragment)

MS/MS collision energy optimization shows 25 eV provides ideal signal-to-noise ratio for QC analysis.

Green Chemistry Innovations

Solvent Recycling System

A closed-loop THF recovery process achieves 98% solvent reuse:

  • Molecular sieve drying (3Å)
  • Reactive distillation with CaH2
  • Thin-film evaporation (0.1 mbar, 60°C)

Lifecycle analysis shows 63% reduction in E-factor versus conventional purification.

Catalytic Oxidation Byproduct Treatment

Immobilized laccase enzymes (Novozym 51003) degrade phenolic byproducts with:

  • 99.9% removal in 2h
  • pH 5.0, 30°C
  • 0.5 g enzyme/kg waste

This biological treatment eliminates need for activated carbon filtration.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) undergoes oxidation under controlled conditions:

  • Ketone Formation :
    Treatment with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the alcohol to 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-one, confirmed by IR (loss of O–H stretch at ~3400 cm⁻¹) and NMR (disappearance of δ 3.8–4.2 ppm multiplet).

  • Peracid-Mediated Epoxidation :
    Reactivity with meta-chloroperbenzoic acid (mCPBA) yields an epoxide intermediate at the propanol chain under anhydrous dichloromethane, though this pathway is less common .

Reagent Product Yield Conditions
PCC/CH₂Cl₂Propan-2-one derivative78%0°C, 4 hr
mCPBA/DCMEpoxide32%RT, 12 hr

Nucleophilic Substitution at Benzodiazole

The 2-ethyl group on the benzodiazole nitrogen facilitates electrophilic substitution:

  • Alkylation :
    Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form 1-(2-ethyl-3-methyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol, confirmed by LC-MS (m/z 354.2 → 368.3) .

  • Acylation :
    Acetyl chloride in pyridine introduces an acetyl group at N3, forming a mixed alkyl-acyl derivative (¹H-NMR: δ 2.3 ppm singlet for CH₃CO).

Ether Bond Cleavage

The 2-methylphenoxy group undergoes acid-catalyzed cleavage:

  • HBr/Glacial Acetic Acid :
    Heating at 110°C for 6 hr cleaves the ether bond, yielding 2-methylphenol and a benzodiazole-propanol hydrobromide salt (isolated via recrystallization in ethanol) .

Ring-Opening Reactions

Under strong alkaline conditions (NaOH/EtOH, reflux), the benzodiazole ring undergoes partial hydrolysis:

  • Intermediate Diamine Formation :
    Generates 1-(2-ethylamino-phenyl)-3-(2-methylphenoxy)propan-2-ol, detectable via TLC (Rf 0.45 in 7:3 hexane:EtOAc) .

Catalytic Hydrogenation

Hydrogenation over Pd/C (10 atm H₂, 60°C) reduces the benzodiazole ring to a dihydrobenzimidazole derivative, altering pharmacological activity :

  • Product : 1-(2-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol (¹³C-NMR: δ 45–55 ppm for saturated C–N bonds) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–O Bond Homolysis :
    Generates a phenoxy radical, leading to dimerization products (HPLC-MS: m

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing the benzodiazole moiety exhibit antimicrobial properties. The incorporation of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl) into drug formulations has been investigated for its potential to combat bacterial infections. Studies have shown that derivatives of benzodiazole can inhibit the growth of various pathogens, including resistant strains of bacteria .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzodiazole derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could effectively inhibit cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Cholinergic Activity
The compound has also been explored for its cholinergic activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The interaction of benzodiazole derivatives with acetylcholinesterase has been documented, suggesting a pathway for enhancing cognitive function through inhibition of this enzyme .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it may serve as a lead compound in developing inhibitors for specific enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies are critical for optimizing potency and selectivity against target enzymes .

Cellular Mechanism Exploration
In cellular biology, the compound's effects on signaling pathways have been investigated. Research indicates that it can modulate pathways related to cell survival and proliferation, making it a candidate for further exploration in therapeutic contexts .

Materials Science Applications

Polymer Development
In materials science, 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol has been studied as a potential additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers, making it valuable in the development of advanced materials .

Nanotechnology
The compound's properties have also been explored in nanotechnology applications. Its ability to interact with nanoparticles may lead to innovative uses in drug delivery systems or as part of nanocomposite materials that exhibit enhanced functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer activity of the compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer drug.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Cholinergic ActivityPotential inhibitor of acetylcholinesterase
Enzyme InhibitionLead compound for enzyme inhibitors
Polymer DevelopmentEnhances thermal stability in polymers
NanotechnologyPotential use in drug delivery systems

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into three classes: (1) halogenated benzodiazoles, (2) benzodiazole-propanol hybrids, and (3) phenoxy-propanol derivatives. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target Activity/Notes Reference
Target Compound 2-Ethyl-benzodiazole, 2-methylphenoxy ~297.35 (estimated) Kinases (putative) Potential dual kinase inhibitor; lacks bromine
N1-PrOH-TBBi 4,5,6,7-Tetrabromo, 2-methyl 523.79 CK2, PIM-1 IC₅₀ = 0.7 µM (CK2); high halogen content enhances binding but increases toxicity
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol Amino-benzodiazole linkage 191.23 Unknown Structural simplicity; likely lower target affinity
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol Amino, methyl groups 205.26 Unknown Increased steric bulk may limit bioavailability
Nadolol (pharmaceutical analog) Naphthyloxy, tert-amine 309.41 β-adrenergic receptors Non-selective β-blocker; demonstrates role of propanol backbone in drug design
Key Observations:

Halogenation vs. Alkyl/Aryl Substitution: Halogenated analogs like N1-PrOH-TBBi exhibit strong kinase inhibition due to bromine’s electronegativity and van der Waals interactions . However, bromine substituents increase molecular weight and may elevate toxicity. The target compound’s ethyl and 2-methylphenoxy groups prioritize lipophilicity and steric effects, which could enhance blood-brain barrier penetration or reduce off-target interactions.

Propanol Backbone Modifications: The hydroxyl group in propan-2-ol is critical for hydrogen bonding with kinase ATP-binding pockets . Modifications at positions 1 and 3 (e.g., benzodiazole vs. phenoxy) dictate target specificity. Nadolol’s success as a β-blocker underscores the propanol scaffold’s versatility in drug design, though its naphthyloxy substituent confers distinct receptor affinity compared to the target compound’s 2-methylphenoxy group .

Synthetic Accessibility: The target compound may be synthesized via nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods used for triazole-propanol derivatives . Halogenated analogs require bromination steps, which complicate synthesis and purification .

Biological Activity

1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a synthetic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 284.35 g/mol

Pharmacological Activities

Research indicates that benzodiazole derivatives exhibit a wide range of biological activities, including:

Antimicrobial Activity
Studies have demonstrated that compounds containing the benzodiazole moiety possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity
Benzodiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Properties
Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, altering membrane fluidity and function.

Research Findings and Case Studies

Several studies highlight the biological activity of benzodiazole derivatives similar to this compound:

StudyFocusFindings
Niño et al. (2001)Antimicrobial ActivityDemonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
Zappia et al. (2007)Anticancer PropertiesReported induction of apoptosis in breast cancer cell lines via caspase activation.
Siva Kumar et al. (2010)Anti-inflammatory EffectsFound significant reduction in COX activity in vitro, suggesting potential for inflammatory disease treatment.

Q & A

Basic: What are the key synthetic pathways for 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol?

Methodological Answer:
The synthesis typically involves three stages:

Benzodiazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions to form the 1,3-benzodiazole ring. Temperature control (~80–100°C) and catalysts (e.g., HCl) are critical for regioselectivity .

Side-Chain Introduction : Coupling the benzodiazole with a propanol derivative bearing a 2-methylphenoxy group via nucleophilic substitution or Mitsunobu reactions. Solvents like DMF or THF and bases (e.g., K₂CO₃) are used to optimize reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity. Monitoring via TLC or HPLC is recommended .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ethylbenzodiazole (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for CH₂), propanol backbone (δ 3.6–4.0 ppm), and 2-methylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling) or organocatalysts improve reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF minimizes side reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
  • In-situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How can contradictions in spectroscopic data for derivatives be resolved?

Methodological Answer:
Contradictions often arise from tautomerism (e.g., benzodiazole NH tautomers) or solvent-induced shifts. Mitigation approaches:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and UV-Vis to differentiate tautomeric forms .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and stabilize conformers for comparison with experimental data .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in NMR .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve:

Derivatization :

  • Modify the ethyl group on benzodiazole to bulkier substituents (e.g., isopropyl) to assess steric effects .
  • Replace 2-methylphenoxy with electron-withdrawing groups (e.g., nitro) to probe electronic influences .

Biological Assays :

  • In vitro Testing : Measure binding affinity (e.g., fluorescence polarization for enzyme inhibition) .
  • Pharmacophore Mapping : Identify critical functional groups using molecular docking (e.g., AutoDock Vina) .

Advanced: How can the compound’s interaction with biological targets be evaluated?

Methodological Answer:
Key methodologies include:

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like Schrödinger Suite to predict binding poses .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real-time .
  • Cellular Assays :
    • Luciferase Reporter Systems : Test modulation of signaling pathways (e.g., NF-κB) .
    • Cytotoxicity Profiling : Use MTT assays on cancer cell lines to evaluate therapeutic potential .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can researchers address low solubility in aqueous media during biological testing?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity, which hydrolyze in vivo .
  • Nanoparticle Encapsulation : Use PEGylated liposomes for targeted delivery and sustained release .

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